Thiopeptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

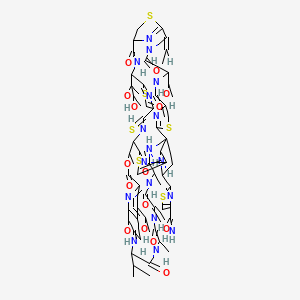

Thiopeptin, also known as this compound, is a useful research compound. Its molecular formula is C65H79N17O15S6 and its molecular weight is 1530.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Thiopeptin as an Antibiotic:

this compound exhibits strong antibacterial activity against a range of gram-positive bacteria, including drug-resistant strains. Its mechanism of action involves the inhibition of protein synthesis, which is critical for bacterial growth and survival. The compound demonstrates potent effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis, making it a candidate for treating infections caused by these organisms .

Case Study: Efficacy Against Mycoplasma:

Research has shown that this compound is effective against Mycoplasma, a genus of bacteria known for causing respiratory diseases in animals and humans. Its ability to target these bacteria without promoting resistance highlights its potential as a therapeutic agent in veterinary medicine and possibly in human medicine .

Veterinary Medicine

Use as a Feed Additive:

this compound has been investigated as a feed additive in livestock to enhance growth performance and prevent infections. Studies indicate that it can improve the overall health of animals by reducing the incidence of diseases caused by pathogenic bacteria . The antibiotic's unique properties allow it to be used without contributing to the growing issue of antibiotic resistance in agricultural settings.

Research Applications

Mechanisms of Action:

Recent studies have explored this compound's role in inducing autophagy, particularly mitophagy, in cells infected with intracellular pathogens like Mycobacterium tuberculosis. This property suggests that this compound could be utilized not only for its antibacterial effects but also for its potential to modulate immune responses .

Bioinformatics and Drug Discovery:

The expansion of the thiopeptide family through bioinformatics has revealed new biosynthetic gene clusters associated with this compound. This research paves the way for discovering novel thiopeptides with enhanced antimicrobial properties or different mechanisms of action, which could be crucial in developing new antibiotics to combat resistant strains .

Potential Therapeutic Applications

Host-Directed Therapies:

this compound's ability to induce selective autophagic processes positions it as a candidate for host-directed therapies against intracellular pathogens. This approach could be particularly valuable in treating persistent infections where traditional antibiotics fail due to resistance mechanisms .

Novel Antibiotic Development:

Given the increasing rates of antibiotic resistance, this compound represents a promising lead compound for the development of new antibiotics. Its distinct mode of action—targeting protein synthesis without cross-resistance—makes it an attractive candidate for further investigation and potential clinical application .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Antibacterial Properties | Effective against gram-positive bacteria and Mycoplasma; inhibits protein synthesis |

| Veterinary Medicine | Used as a feed additive to enhance livestock health and prevent infections |

| Research Applications | Induces autophagy; explored for host-directed therapies against intracellular pathogens |

| Therapeutic Potential | Candidate for developing novel antibiotics; unique mechanism may combat antibiotic resistance |

Propiedades

Número CAS |

12609-84-6 |

|---|---|

Fórmula molecular |

C65H79N17O15S6 |

Peso molecular |

1530.8 g/mol |

Nombre IUPAC |

2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,28,38,41,44,47-octaoxo-37-propan-2-yl-23-sulfanylidene-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,54,57-undecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C65H79N17O15S6/c1-12-33-58-76-39(20-100-58)54(92)81-48(64(11,96)30(10)85)61-77-41(22-102-61)57(98)80-44-29(9)97-62(95)36-17-32(27(7)83)31-13-14-34(46(86)45(31)71-36)70-42(23(2)3)55(93)69-25(5)51(89)67-24(4)50(88)68-26(6)52(90)82-65(63-78-40(21-103-63)53(91)79-43(28(8)84)56(94)73-33)16-15-35(59-75-38(19-99-59)49(66)87)72-47(65)37-18-101-60(44)74-37/h12-14,17-19,21-23,25-30,34-35,39,42-44,46-48,70,72,83-86,96H,4,15-16,20H2,1-3,5-11H3,(H2,66,87)(H,67,89)(H,68,88)(H,69,93)(H,73,94)(H,79,91)(H,80,98)(H,81,92)(H,82,90)/b33-12- |

Clave InChI |

SRTDKHGZQCTGBY-RVDKCFQWSA-N |

SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

SMILES isomérico |

C/C=C/1\C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

SMILES canónico |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

Sinónimos |

thiopeptin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.